N,N-Dimethyl-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-amine
Description
N,N-Dimethyl-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a triazole moiety and two methyl groups on the nitrogen atom
Properties
Molecular Formula |
C8H15N5 |
|---|---|
Molecular Weight |
181.24 g/mol |
IUPAC Name |
N,N-dimethyl-4-(triazol-1-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C8H15N5/c1-12(2)7-5-9-6-8(7)13-4-3-10-11-13/h3-4,7-9H,5-6H2,1-2H3 |
InChI Key |
HOQCNZLHAIYNKG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CNCC1N2C=CN=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-amine typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (I) salts.
Substitution on the Pyrrolidine Ring: The triazole ring is then introduced to the pyrrolidine ring through nucleophilic substitution reactions.
Dimethylation: The final step involves the dimethylation of the nitrogen atom on the pyrrolidine ring using reagents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the triazole and pyrrolidine rings.
Reduction: Reduced forms of the triazole ring.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
N,N-Dimethyl-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, while the pyrrolidine ring can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,3-Triazol-1-yl)benzamides: These compounds also feature a triazole ring and have been studied for their potential as HSP90 inhibitors.
1,2,3-Triazole Hybrids: These compounds contain the triazole moiety and have shown antimicrobial activities.
Uniqueness
N,N-Dimethyl-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the dimethylated nitrogen atom on the pyrrolidine ring can enhance its lipophilicity and membrane permeability, making it a valuable scaffold for drug development.
: Design, synthesis, and biological evaluation of 4-(1H-1,2,3-triazol-1-yl)benzamides : Design, synthesis and antimicrobial activities of 1,2,3-triazole hybrids
Biological Activity
N,N-Dimethyl-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a pyrrolidine ring with a triazole moiety, which enhances its lipophilicity and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₅N₅ |
| Molecular Weight | 181.24 g/mol |
| IUPAC Name | N,N-dimethyl-4-(triazol-1-yl)pyrrolidin-3-amine |
| InChI | InChI=1S/C8H15N5/c1-12(2)7-5-9-6-8(7)13-4-3-10-11-13/h3-4,7-9H,5-6H2,1-2H3 |
| Canonical SMILES | CN(C)C1CNCC1N2C=CN=N2 |
The compound's structural features contribute significantly to its biological activity, particularly due to the presence of the triazole ring, which is known for forming hydrogen bonds and π-π interactions with biological macromolecules.
The mechanism of action of this compound involves several key interactions:
- Hydrogen Bonding : The triazole ring can form hydrogen bonds with various biological targets, enhancing binding affinity.
- Hydrophobic Interactions : The pyrrolidine ring increases the compound's hydrophobic character, facilitating interactions with lipid membranes and proteins.
- Enzyme Modulation : These interactions can modulate enzyme or receptor activity, leading to significant biological effects .
Neurological Disorders
Research indicates that this compound may be beneficial in treating neurological disorders due to its ability to interact with neurotransmitter systems and modulate synaptic activity .
Antimicrobial Activity
The compound has shown potential as an antimicrobial agent. In comparative studies, similar triazole derivatives have demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may exhibit similar properties .
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to or including N,N-Dimethyl-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-amines:
Study 1: Antibacterial Activity
A study explored the antibacterial properties of various triazole derivatives. Compounds exhibited minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential .
Study 2: Cancer Research
Research has highlighted the anticancer potential of triazole-containing compounds. For instance, spirooxindole derivatives with triazole scaffolds demonstrated IC50 values as low as 7.2 µM against cancer cell lines such as MDA-MB-231 . This suggests that N,N-Dimethyl-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-amines may also possess similar anticancer activities.
Comparative Analysis with Related Compounds
The following table summarizes various compounds structurally related to N,N-Dimethyl-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-amines and their unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-(1H-1,2,3-Triazol-1-yl)benzamides | Triazole ring with benzamide moiety | Potential HSP90 inhibitors |
| 5-Amino-Triazoles | Amino group attached to triazole | Enhanced solubility and biological activity |
| 1,2,3-Triazole Hybrids | Triazole moiety with various substituents | Demonstrated antimicrobial activities |
This compound stands out due to its specific substitution pattern that enhances lipophilicity and membrane permeability compared to these similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
